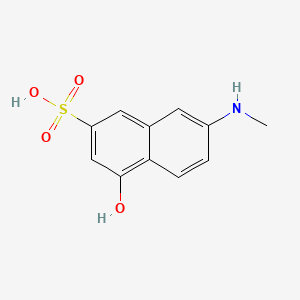

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

Vue d'ensemble

Description

Synthesis Analysis

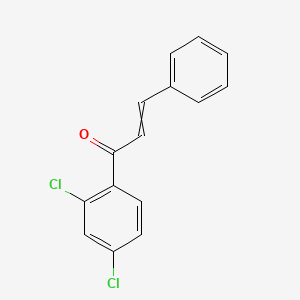

The synthesis of related naphthalene sulfonic acid derivatives involves several steps, including Friedel-Crafts reactions, condensations, and sulfonations. For instance, the synthesis of a pharmaceutical intermediate from anisole and anisole acid experienced a Friedel-Crafts reaction to produce a dimethoxybenzophenone, followed by condensation with diethyl succinate, dehydration, Friedel-Crafts cyclization, and hydrolysis under a catalytic amount of quaternary ammonium salt, with a final yield of 41.9% and a purity of 99.7% . Another synthesis pathway involved converting 1-naphthalenethiol to a sulfonamide derivative through a series of reactions including sulfonation, chlorination, and reaction with ammonia, followed by oxidation and hydrolysis to yield the final product .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings. Substituents on the naphthalene ring, such as hydroxy, methylamino, and sulfonic acid groups, can significantly alter the compound's properties and reactivity. The exact position of these substituents on the naphthalene ring is crucial for the biological activity and chemical behavior of the compound. The provided papers do not detail the molecular structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, but they do mention the use of /sup 13/C NMR studies for analyzing the structure of a related sulfonamide compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthalene derivatives typically include electrophilic aromatic substitutions such as Friedel-Crafts reactions, as well as sulfonation and oxidation reactions. These reactions are often used to introduce functional groups like sulfonic acid or methylamino groups into the naphthalene ring system. The papers describe the use of chlorosulfonic acid for sulfonation and m-chloroperoxybenzoic acid for oxidation, which are common reagents for introducing sulfur-containing groups and converting sulfides to sulfones, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives like 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid are influenced by the substituents attached to the naphthalene ring. These properties include solubility, melting point, and reactivity, which are important for the compound's potential use in pharmaceutical applications. The presence of a sulfonic acid group typically increases water solubility, while the presence of hydroxy and amino groups can affect the compound's acidity and basicity. The papers provided do not give specific details on the physical and chemical properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, but they do mention the purification and yield of related compounds, which are indicative of their solubility and stability .

Applications De Recherche Scientifique

Synthesis and Chemistry

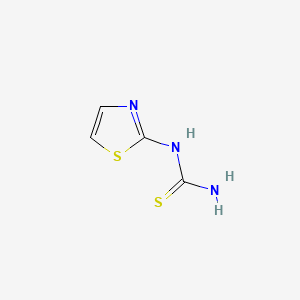

- Zhao De-feng (2005) outlines a process for synthesizing sulfonamide containing two naphthalene rings using 7-Amino-4-hydroxy-2-naphthalenesulfonic acid as a key intermediate. This method offers advantages in terms of being short, stable, and low-cost (Zhao De-feng, 2005).

Proton-Transfer Kinetics

- A study by Rong Yang and S. Schulman (2006) examines the proton-transfer kinetics of the monoanion of 7-hydroxy-1-naphthalenesulfonic acid in aqueous formamide solutions, highlighting the impact of formamide on the Grotthus proton-transfer mechanism (Yang & Schulman, 2006).

Naphthoxazole Intermediates in Dye Synthesis

- Research by A. Katritzky et al. (1993) delves into the preparation of naphth[1,2-d]oxazole intermediates for synthesizing specific azo dyes, using derivatives of 4-amino-3-hydroxy-1-naphthalenesulfonic acid (Katritzky et al., 1993).

Environmental Analysis and Treatment

- A study by Alonso, Castillo, and Barceló (1999) presents a method for the extraction and determination of naphthalenesulfonates in industrial wastewaters, demonstrating its utility in environmental monitoring and treatment (Alonso et al., 1999).

Biodegradation by Pseudomonas Species

- Brilon, Beckmann, and Knackmuss (1981) discuss the degradation of naphthalenesulfonic acids by Pseudomonas species, highlighting the catabolic pathways and environmental implications (Brilon et al., 1981).

Protein Kinase Inhibition

- Hidaka et al. (1984) explore the use of naphthalenesulfonamides as inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, contributing to biochemical research (Hidaka et al., 1984).

Antiviral Activity

- Mohan, Singh, and Baba (1991) synthesize and evaluate certain naphthalenesulfonic acid analogues for their inhibitory effects on HIV-1 and HIV-2, showcasing potential therapeutic applications (Mohan et al., 1991).

Safety And Hazards

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is harmful if inhaled, comes in contact with skin, or if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Propriétés

IUPAC Name |

4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-12-8-2-3-10-7(4-8)5-9(6-11(10)13)17(14,15)16/h2-6,12-13H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNCWYFISJTFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066782 | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | |

CAS RN |

22346-43-6 | |

| Record name | N-Methyl J acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022346436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-7-(methylamino)naphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

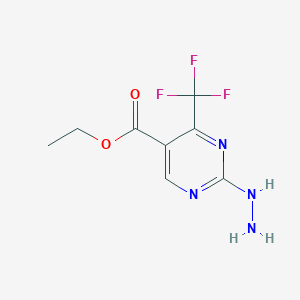

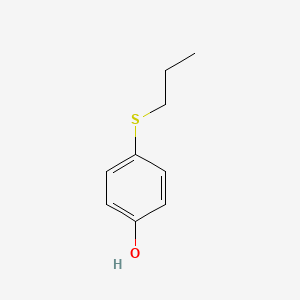

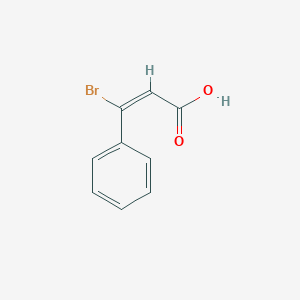

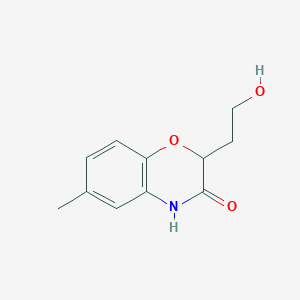

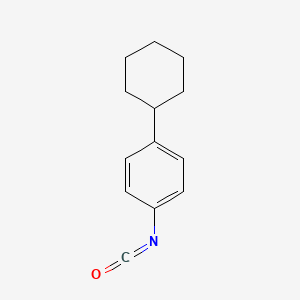

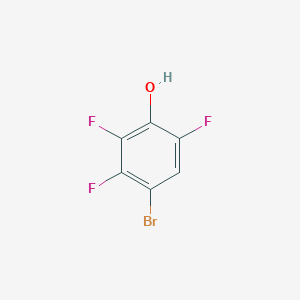

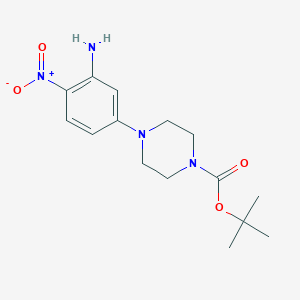

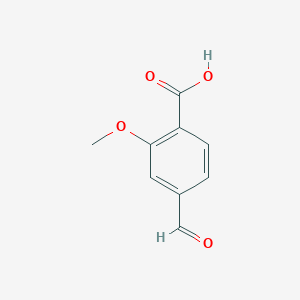

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)